molecular formula C20H25FN2OS B3015476 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-83-3

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

Cat. No.: B3015476
CAS No.: 338421-83-3
M. Wt: 360.49
InChI Key: RZFZBWGUPMTBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain substituted with a methylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and methylphenylsulfanyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18/h2-9,19,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZBWGUPMTBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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